molecular formula C12H14N4O2 B1266982 ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 20271-33-4

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1266982
CAS RN: 20271-33-4
M. Wt: 246.27 g/mol
InChI Key: WPALUGLYRHXNGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate derivatives has been achieved through different methods, including the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a protected version of this triazole amino acid with complete regiocontrol for aryl or alkyl azides and is useful for preparing triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Moreover, Microwave Assisted Organic Synthesis (MAOS) has been utilized for the synthesis, offering efficient and rapid formation of the compound with significant corrosion inhibition activity on carbon steel (Insani et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate and related compounds has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy. Single-crystal X-ray diffraction studies have confirmed the structures, providing insights into the molecular arrangements and hydrogen bonding patterns, crucial for understanding their chemical reactivity and properties (Marjani, 2013).

Chemical Reactions and Properties

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate derivatives exhibit a range of chemical reactivities, including undergoing the Dimroth rearrangement, which has implications for their chemical stability and potential applications. The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis (Albert, 1970).

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Preparation Methods : Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is synthesized using methods that enhance yields and extend the scope of reactions such as the Dimroth Reaction. This compound is obtained from reactions involving benzyl azides and active methylene compounds, yielding various triazole derivatives under mild conditions (Cottrell et al., 1991).

  • Microwave Assisted Organic Synthesis (MAOS) : Utilizing the MAOS method, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate has been synthesized, demonstrating its potential in efficient and rapid chemical synthesis. This method also highlighted its corrosion inhibition activity on carbon steel, indicating its industrial applications (Insani, Wahyuningrum, & Bundjali, 2015).

  • Formation of Various Derivatives : Research has shown that this compound can form a variety of derivatives, such as 5-hydroxy-1H-1,2,3-triazoles and 1H-1,2,3-triazole-4-ketones, when reacted with different active methylene compounds, indicating its versatility in chemical synthesis (Albert, 1973).

Applications in Peptide Synthesis

  • Coupling Reagent for Solid Phase Peptide Synthesis : A novel coupling reagent based on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been developed for solid phase peptide synthesis. This highlights its role in facilitating the synthesis of complex peptides and proteins (Robertson, Jiang, & Ramage, 1999).

  • Peptidomimetics and Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid variant of this compound is ideal for creating collections of peptidomimetics or biologically active compounds. Its use in the synthesis of HSP90 inhibitors demonstrates its potential in drug development (Ferrini et al., 2015).

properties

IUPAC Name

ethyl 5-amino-1-benzyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALUGLYRHXNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296799
Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50296799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

CAS RN

20271-33-4
Record name 20271-33-4
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Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 1.15 g (0.05 mol) of sodium in 80 mL of absolute ethanol was added 4.5 mL of methyl cyanoacetate and 6.5 g (0.05 mol) of benzyl azide. A white precipitate formed immediately, and the resulting mixture was stirred overnight. The yellowish creamy mixture was poured into 500 mL of ice water, and a crude yellow precipitate was collected by filtration. Recrystallization from ethanol afforded the title compound as a pale yellow solid (5.0 g, 42%). m.p. 153° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
42%

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